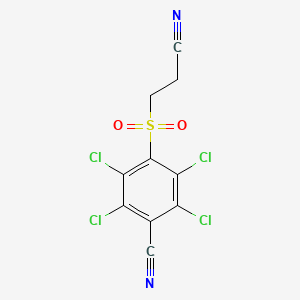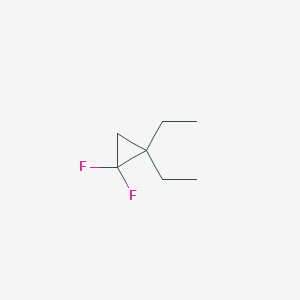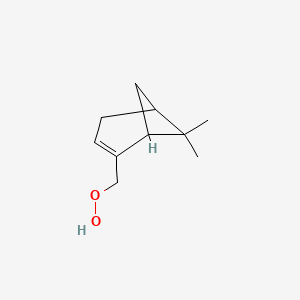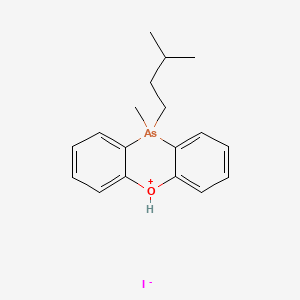
Benzonitrile, 4-cyanoethylsulfonyl-2,3,5,6-tetrachloro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzonitrile, 4-cyanoethylsulfonyl-2,3,5,6-tetrachloro-: is an organic compound characterized by its complex structure, which includes a benzonitrile core substituted with cyanoethylsulfonyl and tetrachloro groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of benzonitrile, 4-cyanoethylsulfonyl-2,3,5,6-tetrachloro- typically involves multi-step organic reactionsThe reaction conditions often require the use of polar aprotic solvents such as dimethylformamide (DMF) and catalysts like tetrabutylammonium bromide to facilitate the substitution process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would likely be optimized for cost-effectiveness and environmental considerations, including the recycling of solvents and catalysts.
Analyse Chemischer Reaktionen
Types of Reactions: Benzonitrile, 4-cyanoethylsulfonyl-2,3,5,6-tetrachloro- can undergo various chemical reactions, including:
Oxidation: The cyanoethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The tetrachloro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace one or more chlorine atoms.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Primary amines.
Substitution: Various substituted benzonitrile derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Benzonitrile, 4-cyanoethylsulfonyl-2,3,5,6-tetrachloro- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of benzonitrile, 4-cyanoethylsulfonyl-2,3,5,6-tetrachloro- involves its interaction with specific molecular targets. The cyanoethylsulfonyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The tetrachloro groups can enhance the compound’s reactivity and stability, making it a valuable intermediate in various chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Benzonitrile: A simpler analog without the cyanoethylsulfonyl and tetrachloro substitutions.
4-Cyanobenzonitrile: Contains a cyano group but lacks the sulfonyl and tetrachloro groups.
Tetrachlorobenzonitrile: Contains tetrachloro substitutions but lacks the cyanoethylsulfonyl group.
Uniqueness: Benzonitrile, 4-cyanoethylsulfonyl-2,3,5,6-tetrachloro- is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
56916-60-0 |
|---|---|
Molekularformel |
C10H4Cl4N2O2S |
Molekulargewicht |
358.0 g/mol |
IUPAC-Name |
2,3,5,6-tetrachloro-4-(2-cyanoethylsulfonyl)benzonitrile |
InChI |
InChI=1S/C10H4Cl4N2O2S/c11-6-5(4-16)7(12)9(14)10(8(6)13)19(17,18)3-1-2-15/h1,3H2 |
InChI-Schlüssel |
JNWPMAKJHMMAIG-UHFFFAOYSA-N |
Kanonische SMILES |
C(CS(=O)(=O)C1=C(C(=C(C(=C1Cl)Cl)C#N)Cl)Cl)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(2,4-Dichlorophenyl)-4-phenylbutyl]imidazole;nitric acid](/img/structure/B14621637.png)

![Butyl prop-2-enoate;methyl 2-methylprop-2-enoate;2-[2-[2-(2-methylprop-2-enoyloxy)ethoxy]ethoxy]ethyl 2-methylprop-2-enoate](/img/structure/B14621642.png)


![Benzene, 1,2-dichloro-4-[[2-(chloromethyl)phenyl]thio]-](/img/structure/B14621658.png)





![2,2'-({4-[2-(3H-1,2,4-Triazol-3-ylidene)hydrazinyl]phenyl}azanediyl)di(ethan-1-ol)](/img/structure/B14621686.png)

![(1S,4R)-1,2,7,7-Tetramethylbicyclo[2.2.1]hept-2-ene](/img/structure/B14621719.png)
